Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)-
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Overview
Description
Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a dimethylamino group at the 2-position and a trifluoromethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by final functionalization steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base, such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of benzonitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-(N,N-Dimethylamino)benzonitrile (DMABN): Known for its dual fluorescence properties and used as a model compound in photophysical studies.
4-Amino-2-(trifluoromethyl)benzonitrile: Utilized in various chemical syntheses and industrial applications.
Uniqueness: Benzonitrile, 2-(dimethylamino)-5-(trifluoromethoxy)- is unique due to the combined presence of the trifluoromethoxy and dimethylamino groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H9F3N2O |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
2-(dimethylamino)-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C10H9F3N2O/c1-15(2)9-4-3-8(5-7(9)6-14)16-10(11,12)13/h3-5H,1-2H3 |
InChI Key |
SILDUDPUZGLZCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC(F)(F)F)C#N |
Origin of Product |
United States |
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